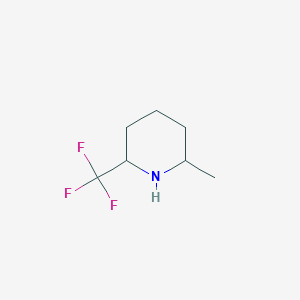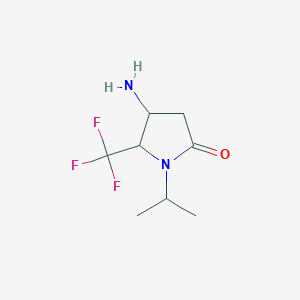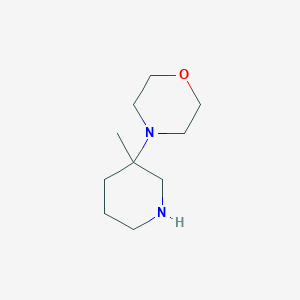
3-(Bromomethyl)-4-fluoropyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-4-fluoropyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group at the third position, a fluorine atom at the fourth position, and a carboxylic acid group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-fluoropyridine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in the presence of a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3-(Bromomethyl)-4-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridine derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Products include pyridine oxides and carboxylates.
Reduction: Products include alcohols, aldehydes, and reduced pyridine derivatives.
科学研究应用
3-(Bromomethyl)-4-fluoropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
作用机制
The mechanism of action of 3-(Bromomethyl)-4-fluoropyridine-2-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of specific enzymes or receptors .
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)-4-fluoropyridine-2-carboxylic acid
- 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid
- 3-(Bromomethyl)-4-fluoropyridine-2-carboxamide
Uniqueness
3-(Bromomethyl)-4-fluoropyridine-2-carboxylic acid is unique due to the presence of both a bromomethyl group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications .
属性
分子式 |
C7H5BrFNO2 |
|---|---|
分子量 |
234.02 g/mol |
IUPAC 名称 |
3-(bromomethyl)-4-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,3H2,(H,11,12) |
InChI 键 |
ZMHHHDFQFRORFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1F)CBr)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


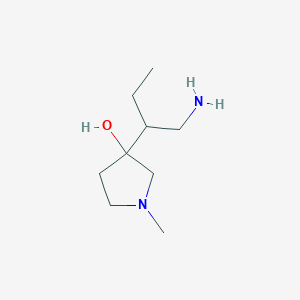

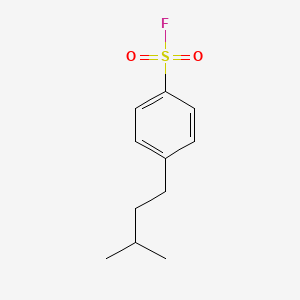
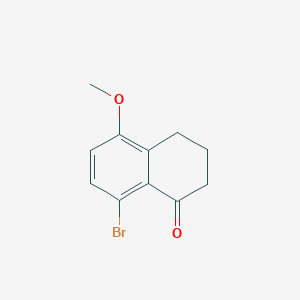
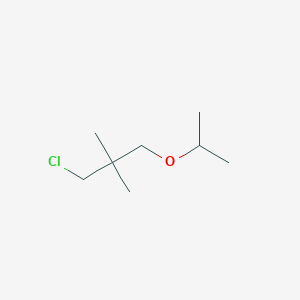

![[1-(Chloromethyl)cyclopentyl]benzene](/img/structure/B13225932.png)
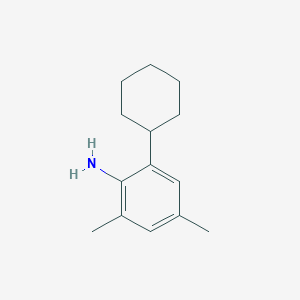
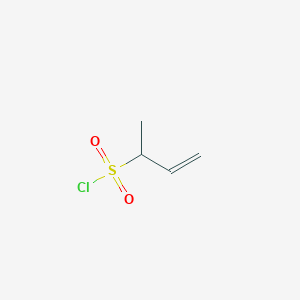

![2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)
